L-Aspartic acid 4-benzyl ester

Descripción

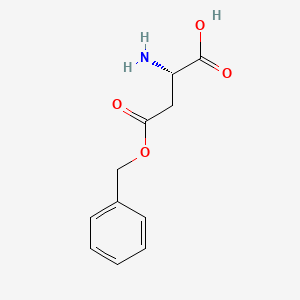

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALFAWDSNRXJK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-99-1 | |

| Record name | Poly(β-benzyl L-aspartate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101347319 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-63-1, 25248-99-1 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Benzyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-benzyl-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen β-L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BENZYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Aspartic acid 4-benzyl ester chemical properties and structure

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester

Introduction

This compound, also known as β-Benzyl L-aspartate, is a derivative of the non-essential amino acid L-aspartic acid.[1] It serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. Its unique structure, featuring a benzyl ester protecting the side-chain carboxyl group, makes it particularly valuable in peptide synthesis, drug development, and biochemical research.[2][3] This document provides a comprehensive overview of its chemical properties, structure, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a white crystalline powder.[3] The presence of the benzyl group enhances its stability and solubility in organic solvents, facilitating its use in various reaction conditions.[2]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C11H13NO4[3][4][5] |

| Molecular Weight | 223.23 g/mol [1][6] |

| Melting Point | 196-208 °C[3]; ~225 °C (decomposes)[7] |

| Boiling Point | 413.1 °C at 760 mmHg[8] |

| Density | 1.283 g/cm³[8] |

| Appearance | White to off-white solid/crystalline powder[3][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Insoluble in water.[7] |

| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in 1N HCl)[3] |

| CAS Number | 2177-63-1[1][4][7] |

Chemical Structure

The structure of this compound consists of an L-aspartic acid core where the side-chain (beta) carboxyl group is esterified with a benzyl group. The alpha-carboxyl group and the amino group remain free, allowing for further reactions, such as peptide bond formation. This selective protection is a key feature for its application in controlled chemical syntheses.[8]

-

IUPAC Name: 2-amino-4-(benzyloxy)-4-oxobutanoic acid[5]

-

SMILES: NC(CC(=O)OCC1=CC=CC=C1)C(O)=O[5]

-

Linear Formula: C6H5CH2OCOCH2CH(NH2)COOH[1]

Core Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several research areas:

-

Peptide Synthesis : It is a fundamental building block in the synthesis of peptides and polypeptides.[2][8] The benzyl ester serves as a protecting group for the side-chain carboxylate, preventing it from participating in unwanted side reactions during peptide coupling. This group can be selectively removed under specific conditions to allow for further modifications.[8]

-

Drug Development : The compound is used as an intermediate in the synthesis of various pharmaceuticals.[3] Its role in modifying amino acids allows researchers to create more stable and effective drug candidates, potentially enhancing bioavailability and therapeutic efficacy.[2] It is particularly noted for its use in developing pharmaceuticals for neurological disorders.[3]

-

Bioconjugation : It is employed in processes that link biomolecules to create targeted drug delivery systems, a crucial technique in fields like cancer therapy.[2][9]

-

Biochemical Research : Researchers use this compound and its derivatives, such as fluorescently labeled versions, to study enzyme activities, metabolic pathways, and gene regulation.[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its practical application. Below are summaries of cited experimental protocols.

Protocol 1: Synthesis via Acetyl Chloride and Benzyl Alcohol

This process describes a controlled esterification of the β-positioned carboxyl group of L-aspartic acid.[11]

-

Preparation of Reagent Solution : A solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol) is prepared and cooled to 0°C.[11]

-

Reaction Initiation : L-aspartic acid (1.00 mol), previously dried, is added in incremental portions to the cooled solution under agitation.[11]

-

Reaction Progression : The mixture is stirred for 3 days at room temperature. The reaction should be conducted at a temperature between -10°C and +50°C.[11]

-

Neutralization and Product Separation : After the reaction period, the resulting solution is combined with pyridine (1.68 mol) in portions.[11]

-

Product Isolation : The mixture is agitated for an additional 12 hours at room temperature, allowing the final product to separate. The separated solid product is then collected by suction filtration.[11]

Protocol 2: One-Pot Synthesis using p-Toluenesulfonic Acid (TsOH)

This procedure provides an efficient, one-pot method to prepare the p-toluenesulfonate salt of the dibenzyl ester of L-aspartic acid, which can then be converted to the desired product. A key innovation is the use of cyclohexane as a water-azeotroping solvent instead of more hazardous options like benzene.[12]

-

Reaction Mixture Preparation : A mixture of L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL) is prepared.[12]

-

Azeotropic Distillation : The mixture is heated to reflux with a Dean-Stark trap under vigorous stirring for 6 hours to remove water formed during the esterification.[12]

-

Cooling and Precipitation : The reaction mixture is cooled to 40°C, and isopropyl alcohol (200 mL) is added to precipitate the product.[12]

-

Product Isolation : The resulting suspension is stirred for 1 hour and then filtered. The filter cake is washed with isopropyl alcohol and dried to yield the product as a white solid with a 94% yield.[12]

Visualizations

Logical Relationship: Structure to Application

The following diagram illustrates how the structural features of this compound directly enable its primary applications.

Caption: Structure-Functionality diagram for this compound.

Experimental Workflow: General Synthesis

This diagram outlines a generalized workflow for the chemical synthesis of this compound based on the described protocols.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. L -Aspartic acid b-benzyl ester 2177-63-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. L-Aspartic acid beta-benzyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 2177-63-1 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal derivative of the non-essential amino acid L-aspartic acid. Its principal function lies in its role as a versatile building block and intermediate in synthetic organic chemistry, most notably in the realm of peptide synthesis for drug discovery and development. The strategic placement of the benzyl ester on the side-chain (β-carboxyl group) serves as a crucial protecting group, enabling the sequential and controlled formation of peptide bonds. This technical guide provides an in-depth analysis of its functions, applications, and the experimental methodologies associated with its use. A significant focus is placed on its application in Solid-Phase Peptide Synthesis (SPPS), the inherent challenge of aspartimide formation, and strategies for its mitigation. Furthermore, this guide touches upon its synthesis, physicochemical properties, and its broader context within biochemical pathways.

Core Functions of this compound

The primary utility of this compound stems from the temporary protection of the β-carboxyl group of L-aspartic acid. This protection is essential for directing the reactivity of the amino acid during complex synthetic procedures.

-

Building Block in Peptide Synthesis : The most prominent function is its use as a protected amino acid residue in both solution-phase and solid-phase peptide synthesis (SPPS).[1] In its N-α-Fmoc protected form, Fmoc-Asp(OBzl)-OH, it is a standard reagent for introducing aspartic acid residues into a growing peptide chain. The benzyl group prevents the side-chain carboxylate from participating in unwanted reactions during the amide bond formation, ensuring the integrity of the peptide backbone.

-

Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] This includes the development of peptidomimetics and other complex organic molecules where the chirality and functionality of aspartic acid are desired. Its role extends to the synthesis of compounds targeting neurological disorders.[1]

-

Chiral Auxiliary in Asymmetric Synthesis : this compound can function as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it can be removed.[2][3] This application leverages the inherent chirality of the molecule to induce stereoselectivity in the formation of new chiral centers.

Physicochemical and Quantitative Data

A compilation of key physicochemical properties and comparative data on the performance of benzyl ester protection in mitigating aspartimide formation is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~225 °C (decomposes) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | |

| Optical Rotation | [α]₂₀/D = +26 ± 2° (c=1 in 1N HCl) |

| Aspartate Protecting Group | % Desired Peptide (VKDGYI) | % Aspartimide Formation | % Other Byproducts (α/β-piperidides) | Reference(s) |

| O-tert-Butyl (OtBu) | 55.8 | 17.5 | 26.7 | |

| O-3-methylpent-3-yl (OMpe) | 88.3 | 3.8 | 7.9 | |

| O-5-butyl-5-nonyl (OBno) | 98.2 | 0.3 | 1.5 |

The data in the second table is derived from an aspartimide formation stress test on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, where the peptidyl-resin was treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles. This clearly demonstrates that while benzyl-derived, sterically hindered protecting groups like OBno are highly effective at preventing aspartimide formation, the standard O-tert-butyl group is less suitable for sequences prone to this side reaction.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a protected L-aspartic acid benzyl ester is the one-pot preparation of (S)-Dibenzyl aspartate p-toluenesulfonate, which can be selectively deprotected to yield the 4-benzyl ester.

Protocol: One-Pot Preparation of (S)-Dibenzyl Aspartate p-Toluenesulfonate

-

Reaction Setup : In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine L-aspartic acid (20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mmol), and cyclohexane (160 mL).

-

Azeotropic Distillation : Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux for 6 hours.

-

Crystallization : Cool the reaction mixture to 40 °C. Add isopropyl alcohol (200 mL) to induce precipitation.

-

Isolation : Stir the resulting suspension for 1 hour at room temperature and then collect the white solid by filtration.

-

Washing and Drying : Wash the filter cake with isopropyl alcohol and dry under vacuum to yield (S)-Dibenzyl aspartate p-toluenesulfonate. (Expected yield: ~94%).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBzl)-OH

The following is a generalized protocol for a manual Fmoc-based solid-phase peptide synthesis cycle for the incorporation of an Fmoc-Asp(OBzl)-OH residue.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc-Asp(OBzl)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol

-

Kaiser test kit (for monitoring coupling completion)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

-

Resin Swelling : Place the resin in a reaction vessel and swell in DMF for at least 1 hour.

-

Fmoc Deprotection :

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling :

-

In a separate vial, dissolve Fmoc-Asp(OBzl)-OH (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-8 eq.) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling :

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

-

-

Washing :

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Isopropanol (2 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection :

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting group.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.

-

Visualizing Key Processes and Pathways

Synthesis and Application in SPPS

The following diagrams illustrate the synthesis of this compound and its subsequent use in a standard solid-phase peptide synthesis workflow.

References

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide for Researchers

CAS Number: 2177-63-1 Molecular Formula: C₁₁H₁₃NO₄ IUPAC Name: (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid

This technical guide provides an in-depth overview of L-Aspartic acid 4-benzyl ester, a critical building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on presenting clear, actionable data and methodologies.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1][2] Its physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Molecular Weight | 223.23 g/mol | [2] |

| Melting Point | ~225 °C (decomposes) | [1] |

| Optical Rotation | +27.5° to +29.5° (c=1 in 1N HCl) | [3] |

| Boiling Point | 413.1 °C at 760 mmHg | [4] |

| Density | 1.283 g/cm³ | [4] |

| Flash Point | 203.6 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [1] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best consulted directly from spectral databases, typical analytical data are referenced below.

| Spectroscopic Data | Reference |

| ¹H NMR | [5] |

| ¹³C NMR | [5] |

| IR | [5] |

| Mass Spectrometry | [5] |

Synthesis Protocols

The synthesis of this compound primarily involves the selective esterification of the β-carboxyl group of L-aspartic acid. Several methods have been reported, and two detailed experimental protocols are provided below.

Method 1: Esterification using Sulfuric Acid Catalyst

This method involves the direct esterification of L-aspartic acid with benzyl alcohol using concentrated sulfuric acid as a catalyst.

Experimental Protocol:

-

Preparation of the Acidic Ether Reagent: In a 500 mL beaker, add 100 mL of anhydrous ether. While stirring and cooling, slowly add 20 mL of concentrated sulfuric acid.

-

Reaction with Benzyl Alcohol: To the cooled mixture, add 150 mL of benzyl alcohol and stir well to remove the ether.

-

Addition of L-Aspartic Acid: Under reduced pressure, add 26 g of L-aspartic acid to the reaction flask in five batches.

-

Reaction: Stir the reaction mixture for 24 hours at room temperature.

-

Work-up and Precipitation: Add 300 mL of 95% ethanol. With vigorous stirring, slowly add 80 mL of pyridine dropwise through a dropping funnel.

-

Crystallization: Place the reaction mixture in a refrigerator overnight to allow for the precipitation of the solid product.

-

Purification: Collect the solid by filtration. Dissolve the solid in 80% ethanol with stirring and heating, followed by filtration.

-

Final Product Isolation: Freeze the filtrate for 8 hours, filter again, and lyophilize to obtain pure β-aspartic acid benzyl ester. This method reportedly yields the product in 90% yield.[1]

Method 2: Esterification using Acetyl Chloride

This process utilizes acetyl chloride to facilitate the controlled esterification of the β-positioned carboxyl group of L-aspartic acid.

Experimental Protocol:

-

Preparation of the Reagent Solution: Prepare a solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 mL (24.04 mol) of benzyl alcohol and cool it to 0 °C.

-

Addition of L-Aspartic Acid: While agitating, add 133.1 g (1.00 mol) of L-aspartic acid in incremental portions.

-

Reaction: Stir the mixture for 3 days at room temperature.

-

Neutralization: Add 133.3 g (1.68 mol) of pyridine in incremental portions to the resulting solution.

-

Product Isolation: Agitate the mixture for 12 hours at room temperature, allowing the product to separate. Suction off the separated product.[6]

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It is a fundamental building block in the synthesis of peptides.[1][7][8] The benzyl ester serves as a protecting group for the side-chain carboxyl group of aspartic acid, allowing for controlled peptide bond formation.

-

Drug Development: This compound is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.[7][8] Its derivatives are being investigated for their potential pharmacological properties.[9]

-

Development of Block Copolymers: this compound is used in the development of block copolymers.[1]

-

Synthesis of Bioactive Molecules: It serves as an intermediate in the synthesis of various bioactive molecules, including those with a 1,4-diazepine-2,5-dione ring structure.[1][9]

Visualized Workflows and Relationships

To further elucidate the role and synthesis of this compound, the following diagrams illustrate key processes and relationships.

Caption: General synthesis workflow for this compound.

Caption: Key application areas of this compound.

References

- 1. This compound | 2177-63-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR spectrum [chemicalbook.com]

- 6. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 2177-63-1: 4-(Phenylmethyl) hydrogen L-aspartate [cymitquimica.com]

L-Aspartic Acid 4-Benzyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of L-Aspartic acid 4-benzyl ester, a critical reagent in peptide synthesis and various pharmaceutical applications. This document outlines its key physicochemical characteristics, details the experimental methodologies for their determination, and illustrates its role in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This protection is crucial for its application in stepwise peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol [1] |

| Appearance | White to off-white crystalline powder.[1][2] |

| Melting Point | Approximately 225 °C (with decomposition).[3][4][5] Other sources report ranges of 196-208 °C.[2] |

| Solubility | Insoluble in water.[3][6][7] Soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] |

| Optical Rotation | [α]²⁰/D = +26 ± 2° (c=1 in 1N HCl).[2] Another source reports a range of +24.0 to +30.0° (c=1, 1mol/L HCl).[8] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[1][6] May be shipped at room temperature.[1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

A small sample of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Specific Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (typically 1 dm)

Procedure:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specified solvent (e.g., 1N HCl) in a volumetric flask to a known concentration.

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.

-

The optical rotation of the solution is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).

-

The specific rotation is calculated using the formula: [α] = α / (l * c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters

-

c is the concentration of the solution in g/mL

-

Solubility Assessment

This protocol provides a qualitative and semi-quantitative method for determining solubility in various solvents.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Centrifuge (optional)

Procedure:

-

A small, known amount of this compound (e.g., 1-5 mg) is added to a vial containing a known volume of the solvent to be tested (e.g., 1 mL).

-

The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The sample is allowed to stand and visually inspected for the presence of undissolved solid.

-

If undissolved solid remains, the sample can be classified as "insoluble" or "sparingly soluble."

-

If the solid dissolves completely, further amounts of the solute can be added incrementally until saturation is reached to estimate the solubility.

-

For a more quantitative assessment, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved solute in the supernatant can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC, if a chromophore is present or after derivatization).

Role in Experimental Workflows

This compound is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS). The benzyl group serves as a protecting group for the side-chain carboxylate, preventing it from participating in the peptide bond formation.

Caption: Workflow of Solid-Phase Peptide Synthesis using Fmoc-Asp(OBzl)-OH.

This diagram illustrates the iterative cycle of deprotection, washing, and coupling steps characteristic of SPPS. This compound, in its N-terminally Fmoc-protected form (Fmoc-Asp(OBzl)-OH), is introduced during the coupling step. The benzyl ester remains stable throughout these cycles and is typically removed during the final cleavage of the peptide from the solid support, often using a strong acid like trifluoroacetic acid (TFA).

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmadekho.com [pharmadekho.com]

- 7. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Aspartic Acid 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Aspartic acid 4-benzyl ester, a key derivative of L-aspartic acid. This compound is frequently utilized in peptide synthesis and the development of block copolymers.[1]

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Key quantitative data and identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄[3][4] |

| Linear Formula | C₆H₅CH₂OCOCH₂CH(NH₂)COOH |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 2177-63-1[1][2][3][4] |

| Appearance | White to off-white powder/crystalline solid[1][2] |

| Purity | ≥98%[3] |

| Melting Point | ~225 °C (decomposes)[1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water[1][2] |

| Storage Temperature | -20°C[2] |

Experimental Protocols

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the solid phase is in equilibrium with the liquid phase) and the temperature at which the substance is completely liquid are recorded. For this compound, decomposition is observed at approximately 225 °C.[1]

Logical Relationships

The following diagram illustrates the relationship between the chemical compound, its molecular formula, and its calculated molecular weight.

References

An In-depth Technical Guide on the Solubility of L-Aspartic Acid 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. Understanding the solubility of this compound is critical for its effective use in various experimental and manufacturing processes. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Solubility Profile of this compound

This compound is a derivative of the amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This modification significantly alters its physicochemical properties, including its solubility.

Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Remarks |

| Water | Insoluble[1] | A solubility of 2 mg/mL has been reported with the use of ultrasonic waves and heating to 60°C[2]. |

| Chloroform | Soluble | --- |

| Dichloromethane | Soluble | A derivative, poly(L-aspartic acid-g-(3-diethylaminopropyl))-b-poly(ethylene glycol), shows high solubility in dichloromethane[3]. |

| Ethyl Acetate | Soluble | --- |

| Dimethyl Sulfoxide (DMSO) | Soluble | --- |

| Acetone | Soluble | A derivative, poly(L-aspartic acid-g-(3-diethylaminopropyl))-b-poly(ethylene glycol), shows high solubility in acetone[3]. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of characterizing any chemical compound. For this compound, standard methods for determining the solubility of sparingly soluble solids in liquids can be employed. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its accuracy, though it can be time-consuming[4].

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method followed by Gravimetric Analysis

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks with stoppers or sealed vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached[4].

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium[5].

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution[4].

-

-

Quantification by Gravimetric Analysis:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporation dish[5].

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood or at an elevated temperature in a drying oven, provided the compound is thermally stable at that temperature.

-

Once the solvent is completely evaporated, place the dish in a drying oven at a suitable temperature (e.g., 40-60°C) to remove any residual solvent until a constant weight is achieved[5].

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

This diagram outlines the logical relationships between the key factors that influence the solubility of a compound like this compound.

References

A Technical Guide to the Physicochemical Properties of L-Aspartic Acid 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of L-Aspartic acid 4-benzyl ester, a critical building block in peptide synthesis and various pharmaceutical applications.[1][2][3] The accurate determination of these physical properties is fundamental for its purification, identification, and handling in a laboratory setting.

Physicochemical Data Summary

This compound, also known as β-benzyl L-aspartate, is a derivative of L-aspartic acid used in the synthesis of peptides and the development of block copolymers.[1][4] The following table summarizes its key physical properties as reported in the literature. It is important to note that the melting point is often reported as a range and with decomposition, indicating that the substance may degrade at or near its melting temperature.

| Property | Value | Source(s) |

| Melting Point | ~225 °C (with decomposition) | [4] |

| 196-208 °C | [2] | |

| 206-207 °C (with decomposition) | [5] | |

| Boiling Point | 413.1 °C at 760 mmHg | [3] |

| Appearance | White crystalline powder | [2] |

| Molecular Formula | C11H13NO4 | [1][3] |

| Molecular Weight | 223.23 g/mol |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary tube and a melting point apparatus.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with a high-boiling point oil like mineral oil or silicone oil, or a digital melting point apparatus)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the heat-transfer fluid of the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate of approximately 10-20 °C per minute.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Recording the Melting Range:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

-

Decomposition: Any signs of decomposition, such as charring or gas evolution, should be noted. For this compound, decomposition is expected.[4][5]

Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Distillation Method)

Given the high boiling point and potential for decomposition, determination would ideally be performed under reduced pressure (vacuum distillation). The following is a general protocol.

Materials:

-

This compound

-

Distillation apparatus (round-bottom flask, distillation head with thermometer port, condenser, receiving flask)

-

Heating mantle

-

Vacuum source (if applicable)

-

Manometer (for vacuum distillation)

-

Boiling chips

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. The sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is placed in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

System Sealing (for Vacuum Distillation): If performing under vacuum, ensure all joints are properly sealed. The apparatus is connected to a vacuum pump via a trap and a manometer.

-

Heating and Distillation: The flask is heated gently. The temperature is monitored closely.

-

Recording the Boiling Point: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is observed as a stable temperature on the thermometer while the liquid is boiling and condensing in the condenser. If using a vacuum, the pressure must also be recorded.

-

Nomograph Use: For boiling points measured under reduced pressure, a nomograph can be used to estimate the boiling point at atmospheric pressure (760 mmHg).

Compound Identification and Synonyms

In literature and chemical databases, this compound is referred to by several synonyms. Understanding these is crucial for comprehensive literature searches.

Caption: Logical relationships of compound nomenclature.

References

Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for L-Aspartic acid 4-benzyl ester, a crucial building block in peptide synthesis and other pharmaceutical applications.

This document presents a detailed analysis of the 1H NMR, 13C NMR, and IR spectra of this compound. The experimental protocols for obtaining this data are also outlined to ensure reproducibility and accurate interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.40 - 7.25 | m | - | 5H, Aromatic (C₆H₅) |

| 5.10 | s | - | 2H, Benzyl CH₂ |

| 4.00 - 3.90 | m | - | 1H, α-CH |

| 2.95 - 2.80 | m | - | 2H, β-CH₂ |

Note: The positions of the amine (NH₂) and carboxylic acid (OH) protons can vary and may appear as broad singlets or exchange with deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174 - 172 | Carbonyl (Ester C=O) |

| 172 - 170 | Carbonyl (Carboxylic Acid C=O) |

| 136 - 135 | Aromatic (Quaternary C) |

| 129 - 128 | Aromatic (CH) |

| 67 - 66 | Benzyl CH₂ |

| 52 - 50 | α-CH |

| 38 - 36 | β-CH₂ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1495, ~1455 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques. The following provides a general outline of the methodologies employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are generally acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

L-Aspartic Acid 4-Benzyl Ester: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Aspartic acid 4-benzyl ester is a pivotal intermediate in the field of peptide chemistry and drug development. Its strategic use as a protected form of L-aspartic acid is crucial for the successful solid-phase and solution-phase synthesis of complex peptides, preventing the notorious side reaction of aspartimide formation. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, comprehensive physicochemical and spectroscopic data, and a discussion of its evolving role in modern organic synthesis and pharmaceutical research.

Introduction: The Genesis of a Key Building Block

The journey to the widespread use of this compound is intrinsically linked to the advancements in peptide synthesis. In the mid-20th century, as chemists began to assemble longer and more complex peptide chains, the need for effective protecting groups for the side chains of trifunctional amino acids became paramount. For aspartic acid, the challenge was twofold: to protect the β-carboxyl group to prevent its participation in unwanted reactions and to do so in a way that minimizes the risk of racemization and side reactions upon deprotection.

While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, the use of benzyl esters as protecting groups for carboxylic acids was well-established by the 1950s. Early reports on the preparation of dibenzyl aspartate date back to this era, laying the groundwork for the selective synthesis of the mono-protected β-ester.[1] The primary motivation for the development of this compound was to create a building block that would be stable throughout the peptide coupling steps and whose protecting group could be selectively removed under conditions that would not cleave the peptide from its solid support or degrade the growing peptide chain. The benzyl group, removable by hydrogenolysis, offered an elegant solution, providing orthogonality with the acid-labile protecting groups commonly used for the α-amino group (like Boc) and the resin linkage.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2177-63-1 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~225 °C (decomposition) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [2] |

| Optical Rotation | [α]²⁰D = +26° to +30° (c=1 in 1N HCl) |

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While the free amino acid ester is a zwitterion and can be challenging to analyze directly in some solvents, data for its N-protected forms are widely available and highly relevant for its practical application in synthesis.

| N-Boc-L-Aspartic acid 4-benzyl ester | |

| ¹H NMR | Data available in various deuterated solvents. Key signals include the Boc group protons, the α- and β-protons of the aspartate backbone, the benzylic protons, and the aromatic protons of the benzyl group. |

| ¹³C NMR | Characteristic signals for the carbonyls of the ester and carbamate, the α- and β-carbons of the aspartate backbone, the carbons of the Boc group, and the aromatic and benzylic carbons of the benzyl group. |

| FTIR (ATR) | Characteristic peaks for N-H stretching, C=O stretching (ester and carbamate), C-O stretching, and aromatic C-H bending. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M+Na]⁺ can be observed, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and peak positions can be found in various chemical databases and literature, such as the data provided for N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester by PubChem and ChemicalBook.[4][5]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, evolving from classical esterification techniques to more refined procedures with improved yields and purity.

Classical Synthesis via Acid-Catalyzed Esterification

This method involves the direct esterification of L-aspartic acid with benzyl alcohol in the presence of a strong acid catalyst.

Reactants:

-

L-Aspartic acid

-

Benzyl alcohol (in excess, also acts as solvent)

-

Concentrated Sulfuric Acid or p-Toluenesulfonic acid (catalyst)

Procedure:

-

Suspend L-aspartic acid in a generous excess of benzyl alcohol.

-

Slowly add the acid catalyst while cooling the mixture in an ice bath.

-

Allow the mixture to warm to room temperature and stir for an extended period (24-72 hours) until the reaction is complete (monitored by TLC).

-

The product is typically precipitated by the addition of an ether, such as diethyl ether or MTBE.

-

The crude product is collected by filtration and can be purified by recrystallization, often from ethanol/water mixtures.

Key Considerations:

-

This method can lead to the formation of the dibenzyl ester as a significant byproduct.

-

Careful control of reaction time and temperature is necessary to maximize the yield of the mono-ester.

-

The workup procedure is crucial for separating the product from the excess benzyl alcohol and the di-ester byproduct.

Synthesis via N-Protected Intermediates

A more controlled and widely used approach involves the protection of the α-amino group before esterification. This allows for more specific esterification of the β-carboxyl group.

Example with Boc Protection:

Step 1: N-Boc Protection of L-Aspartic Acid

-

Dissolve L-aspartic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid and amino groups.

-

Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture to precipitate the N-Boc-L-aspartic acid.

-

Isolate the product by filtration and dry under vacuum.

Step 2: Benzylation of N-Boc-L-Aspartic Acid

-

Dissolve N-Boc-L-aspartic acid in a suitable solvent (e.g., DMF or THF).

-

Add a base (e.g., cesium carbonate or potassium carbonate) and a catalytic amount of a phase-transfer catalyst if necessary.

-

Add benzyl bromide or benzyl chloride and stir at room temperature until the reaction is complete.

-

Perform an aqueous workup to remove salts and excess reagents.

-

Purify the resulting N-Boc-L-aspartic acid 4-benzyl ester by column chromatography or recrystallization.

Step 3: Deprotection of the N-Boc Group

-

Dissolve the N-Boc-L-aspartic acid 4-benzyl ester in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature until the Boc group is completely removed.

-

Remove the solvent and excess acid under reduced pressure to obtain the desired this compound, typically as a salt (e.g., trifluoroacetate or hydrochloride).

Modern Synthetic Approaches

More recent methods focus on improving yield, reducing side products, and simplifying purification. One such patented method involves the use of acetyl chloride in benzyl alcohol.

Reactants:

-

L-Aspartic acid

-

Benzyl alcohol

-

Acetyl chloride

Procedure:

-

Cool a solution of acetyl chloride in benzyl alcohol to 0 °C.

-

Add L-aspartic acid portion-wise while maintaining the low temperature.

-

Allow the reaction to proceed at room temperature for several days.

-

Neutralize the reaction mixture with an organic base (e.g., pyridine or triethylamine) to precipitate the product.

-

Collect the product by filtration and wash with a suitable solvent.

This method offers a controlled esterification of the β-carboxyl group with high yield.

Visualization of Synthetic Workflows

Synthesis via N-Protected Intermediate

Caption: Workflow for the synthesis of this compound via an N-Boc protected intermediate.

Role in Peptide Synthesis and Drug Development

The primary and most critical application of this compound is as a protected building block in peptide synthesis.[6]

Prevention of Aspartimide Formation

During solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy, the repeated exposure to a basic medium (typically piperidine) for Fmoc deprotection can lead to a significant side reaction at aspartic acid residues. The backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide ring known as an aspartimide. This aspartimide can then be opened by the base to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon.

The use of a benzyl ester to protect the β-carboxyl group of aspartic acid is a key strategy to mitigate this problem, especially in Boc-based SPPS. In Fmoc-based synthesis, while the t-butyl ester is more common, the benzyl ester can be employed in orthogonal protection schemes. The steric bulk of the benzyl group, compared to smaller alkyl esters, can help to disfavor the cyclization reaction that leads to aspartimide formation.

Caption: Logical relationship of aspartimide formation as a side reaction in peptide synthesis.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs is a primary application. Additionally, it is used in the synthesis of peptide mimetics and other complex organic molecules where the chirality and functionality of the aspartic acid scaffold are required. For instance, it has been used in the development of block copolymers and in the synthesis of peptides with a 1,4-diazepine-2,5-dione ring structure.[2]

Conclusion

This compound has a rich history rooted in the evolution of peptide synthesis. From its early conception as a tool to overcome synthetic hurdles to its current status as a commercially available and widely used building block, it has proven to be an indispensable component in the chemist's toolbox. The synthetic methodologies have been refined over the decades to provide high-purity material, and its strategic application continues to be critical in the development of novel peptide-based therapeutics and other complex molecular architectures. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and application, underscoring its enduring importance for researchers, scientists, and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 2177-63-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of L-Aspartic Acid 4-Benzyl Ester: A Detailed Guide for Researchers

Application Note: This document provides detailed protocols for the synthesis of L-Aspartic acid 4-benzyl ester, a key intermediate in peptide synthesis and drug development. The protocols outlined below offer two effective methods for the regioselective esterification of the β-carboxylic acid group of L-aspartic acid. These procedures are designed for researchers in organic chemistry, medicinal chemistry, and pharmaceutical development, providing a comprehensive guide to reaction setup, execution, purification, and characterization of the final product.

Introduction

This compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. The selective protection of the side-chain carboxylic acid allows for the controlled formation of peptide bonds at the α-amino and α-carboxylic acid groups. This document details two reliable methods for the preparation of this compound from L-aspartic acid: one employing acetyl chloride and another using p-toluenesulfonic acid as a catalyst in the presence of benzyl alcohol.

Data Summary

The following table summarizes the quantitative data associated with the two primary synthesis protocols described in this document, allowing for a direct comparison of their efficacy.

| Parameter | Method 1: Acetyl Chloride | Method 2: p-Toluenesulfonic Acid |

| Catalyst | Acetyl Chloride | p-Toluenesulfonic Acid (TsOH) |

| Solvent | Benzyl Alcohol | Cyclohexane/Benzyl Alcohol |

| Temperature | 0°C to Room Temperature | Reflux (approx. 80°C) |

| Reaction Time | 3 days | 6 hours |

| Reported Yield | Approx. 52% | High (up to 94% for dibenzyl ester) |

| Purification | Crystallization from water | Filtration and washing |

Experimental Protocols

Method 1: Synthesis using Benzyl Alcohol and Acetyl Chloride

This protocol describes the synthesis of this compound via direct esterification catalyzed by acetyl chloride.

Materials:

-

L-Aspartic acid

-

Benzyl alcohol

-

Acetyl chloride

-

Pyridine

-

Methyl tert-butyl ether

-

Deionized water

-

Calcium chloride (for drying)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven or desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of acetyl chloride (1.69 mol) in benzyl alcohol (24.04 mol). Cool this solution to 0°C using an ice bath.

-

Addition of L-Aspartic Acid: To the cooled solution, add L-aspartic acid (1.00 mol, previously dried over calcium chloride) in portions under constant agitation.

-

Reaction: Stir the resulting mixture for 3 days at room temperature.

-

Neutralization and Precipitation: After the reaction period, add pyridine (1.68 mol) dropwise to the solution. Continue to agitate the mixture for 12 hours at room temperature to allow for the precipitation of the product.

-

Isolation of Crude Product: Collect the precipitated solid by suction filtration. Wash the crude product with methyl tert-butyl ether and dry it under a vacuum.

-

Purification by Crystallization: Dissolve the crude product in hot water containing a few drops of pyridine. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and then store it at 5°C for 12 hours to facilitate crystallization.

-

Final Product Isolation: Collect the crystals by suction filtration, wash them with cold water, and dry them under a vacuum over calcium chloride.

Method 2: Synthesis using p-Toluenesulfonic Acid and Azeotropic Distillation

This method involves the Fischer-Speier esterification of L-aspartic acid with benzyl alcohol using p-toluenesulfonic acid as a catalyst and cyclohexane to azeotropically remove the water formed during the reaction. This procedure is adapted from a method for the synthesis of the corresponding dibenzyl ester, which can be selectively deprotected at the alpha position.

Materials:

-

L-Aspartic acid

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Benzyl alcohol

-

Cyclohexane

-

Isopropyl alcohol

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine L-aspartic acid (0.150 mol), p-toluenesulfonic acid monohydrate (0.180 mol), benzyl alcohol (0.750 mol), and cyclohexane (160 mL).

-

Azeotropic Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux for approximately 6 hours.

-

Product Precipitation: After the reaction is complete, cool the mixture to 40°C. Add isopropyl alcohol (200 mL) to the suspension.

-

Isolation: Stir the suspension for 1 hour at room temperature. Collect the solid product by filtration.

-

Washing and Drying: Wash the filter cake with isopropyl alcohol and dry to obtain the p-toluenesulfonate salt of the benzyl ester. Further purification can be achieved by recrystallization if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Approximately 225°C (with decomposition).

-

NMR Spectroscopy: The identity of the compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 5.1 ppm), the α-CH proton, and the β-CH₂ protons of the aspartic acid backbone.

-

¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the α- and β-carbons of the aspartic acid moiety.

-

-

Purity (HPLC): The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC), with expected purities typically exceeding 98%.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for the synthesis of this compound.

Caption: Key components and stages in the synthesis.

Application Notes and Protocols for L-Aspartic Acid 4-Benzyl Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-benzyl ester (Asp(OBzl)) is a commonly utilized building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. In Fmoc/tBu-based SPPS, while less common than the tert-butyl ester, the benzyl ester can be employed, offering an alternative side-chain protection strategy. This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on mitigating side reactions and ensuring the synthesis of high-purity peptides. A key consideration when using any aspartic acid derivative is the potential for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate from the target peptide.[1]

Key Application: Synthesis of Angiotensin II

To illustrate the application of this compound, this document will detail the synthesis of Angiotensin II, a potent vasoconstrictor peptide hormone with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.[2][3] The synthesis will be described using the Fmoc/tBu strategy, incorporating Fmoc-Asp(OBzl)-OH as the N-terminal amino acid.

Data Presentation: Aspartimide Formation with Different Protecting Groups

A primary concern in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to racemization and the formation of β-aspartyl peptides. The choice of the side-chain protecting group for aspartic acid significantly influences the extent of this side reaction. The following table summarizes the relative potential for aspartimide formation with different protecting groups.

| Protecting Group | Structure | Relative Propensity for Aspartimide Formation | Cleavage Conditions |

| Benzyl (Bzl) | -CH₂-Ph | Moderate to High | Strong Acid (e.g., HF, TFMSA) |

| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate | Strong Acid (e.g., TFA) |

| 3-methyl-3-pentyl (OMpe) | -C(CH₃)(C₂H₅)₂ | Low | Strong Acid (e.g., TFA) |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Very Low | Strong Acid (e.g., TFA) |

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Asp(OBzl)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Cleavage cocktail (Reagent K): TFA (Trifluoroacetic acid) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[4]

-

Precipitation solvent: Cold diethyl ether

Protocol for the Solid-Phase Synthesis of Angiotensin II

This protocol outlines the manual synthesis of Angiotensin II on a 0.1 mmol scale.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of the First Amino Acid (Fmoc-Phe-OH):

-

In a separate vial, dissolve 4 equivalents of Fmoc-Phe-OH (0.4 mmol), 3.9 equivalents of HBTU (0.39 mmol), and 6 equivalents of DIPEA (0.6 mmol) in 2 mL of DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the Kaiser test is negative, wash the resin with DMF (5x).

-

-

Chain Elongation (Coupling of Subsequent Amino Acids):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence: Pro, His(Trt), Ile, Tyr(tBu), Val, Arg(Pbf), and finally Asp(OBzl).

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Asp(OBzl)-OH), perform a final Fmoc deprotection as described in Step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum for at least 2 hours.

-

Cleavage and Deprotection:

-

Place the dried peptide-resin in a round-bottom flask.

-

Add 10 mL of cleavage cocktail (Reagent K) to the resin.

-

Stir the mixture at room temperature for 2-3 hours. The extended time helps to ensure the cleavage of the benzyl ester and the Pbf group from arginine.[5]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Visualizations

Experimental Workflow for Angiotensin II Synthesis

Caption: Workflow for the solid-phase synthesis of Angiotensin II.

Angiotensin II Signaling Pathway

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

Conclusion

This compound is a viable option for the incorporation of aspartic acid residues in SPPS. However, researchers must be mindful of the increased risk of aspartimide formation, especially in sensitive sequences. Careful selection of coupling conditions, and more importantly, the use of optimized cleavage cocktails are crucial for obtaining the desired peptide in high purity. For syntheses where aspartimide formation is a major concern, the use of bulkier side-chain protecting groups is recommended. The provided protocol for the synthesis of Angiotensin II serves as a practical guide for the application of Fmoc-Asp(OBzl)-OH in the synthesis of biologically active peptides.

References

Application Notes and Protocols: Protecting Group Strategies for L-Aspartic Acid 4-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals